

Spectroscopic characterization of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,2,3,6-Tetrahydro-3-methylphthalic anhydride
Cat. No.:	B7822294

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **1,2,3,6-Tetrahydro-3-methylphthalic anhydride**, a cyclic dicarboxylic anhydride with the chemical formula $C_9H_{10}O_3$ and a molecular weight of 166.17 g/mol .[\[1\]](#)[\[2\]](#) As a molecule of interest in organic synthesis and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

1,2,3,6-Tetrahydro-3-methylphthalic anhydride is a derivative of cyclohexene, containing a fused anhydride ring. The presence of a methyl group on the cyclohexene ring introduces chirality and influences the electronic environment of the neighboring protons and carbons, leading to a distinct spectroscopic fingerprint. The primary objective of this guide is to elucidate how the interplay of these structural features is reflected in the various spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For **1,2,3,6-Tetrahydro-3-methylphthalic anhydride**, ¹H NMR provides critical information about the number of unique protons, their connectivity through spin-spin coupling, and their spatial arrangement.

Predicted ¹H NMR Spectrum

Due to the lack of a publicly available experimental spectrum for the 3-methyl isomer, the following analysis is a prediction based on the known spectrum of the closely related cis-1,2,3,6-tetrahydronaphthalic anhydride and established principles of NMR spectroscopy. The methyl group at the 3-position is expected to significantly influence the chemical shifts and coupling patterns of the protons on the six-membered ring.

Table 1: Predicted ¹H NMR Data for **1,2,3,6-Tetrahydro-3-methylphthalic anhydride**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-1	3.2 - 3.5	m	
H-2	5.6 - 5.9	m	
H-3	2.5 - 2.8	m	
H-4 (axial & equatorial)	2.2 - 2.6	m	
H-5 (axial & equatorial)	2.2 - 2.6	m	
H-6	3.2 - 3.5	m	
-CH ₃	1.1 - 1.3	d	~7

Rationale Behind Predictions

- Olefinic Protons (H-2): The protons on the carbon-carbon double bond are expected to resonate in the downfield region (5.6 - 5.9 ppm) due to the deshielding effect of the π -electrons.
- Bridgehead Protons (H-1, H-6): These protons, adjacent to the anhydride ring, will be deshielded by the electron-withdrawing carbonyl groups and are predicted to appear in the 3.2 - 3.5 ppm range.
- Aliphatic Protons (H-3, H-4, H-5): The protons on the saturated part of the ring will have complex splitting patterns due to coupling with each other. The proton at C-3, bearing the methyl group, is expected to be a multiplet in the 2.5 - 2.8 ppm region.
- Methyl Protons (-CH₃): The methyl group protons will appear as a doublet in the upfield region (1.1 - 1.3 ppm) due to coupling with the adjacent proton at C-3.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1,2,3,6-Tetrahydro-3-methylphthalic anhydride**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
 - Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.

- Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **1,2,3,6-Tetrahydro-3-methylphthalic anhydride** will give a distinct signal in the spectrum.

Predicted ^{13}C NMR Spectrum

The predicted chemical shifts are based on the analysis of similar structures and known substituent effects.

Table 2: Predicted ^{13}C NMR Data for **1,2,3,6-Tetrahydro-3-methylphthalic anhydride**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O	170 - 175
C-2	125 - 130
C-1	40 - 45
C-6	40 - 45
C-3	30 - 35
C-4	25 - 30
C-5	20 - 25
-CH ₃	15 - 20

Rationale Behind Predictions

- Carbonyl Carbons (C=O): The anhydride carbonyl carbons are highly deshielded and will appear far downfield.
- Olefinic Carbons (C-2): The sp^2 hybridized carbons of the double bond will resonate in the 125-130 ppm range.
- Aliphatic Carbons: The chemical shifts of the sp^3 hybridized carbons in the ring and the methyl group will appear in the upfield region. The positions of the signals will be influenced by the proximity to the anhydride ring and the methyl group.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation:
 - A more concentrated sample is typically required for ^{13}C NMR compared to ^1H NMR. Use 20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.
- Data Acquisition:
 - The general procedure is similar to ^1H NMR.
 - ^{13}C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon.
 - Longer acquisition times may be necessary due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of **1,2,3,6-Tetrahydro-3-methylphthalic anhydride** is expected to show characteristic absorption bands for the cyclic anhydride and the alkene functional groups. An IR spectrum for a "1,2,3,6-tetrahydromethylphthalic anhydride" is available from the NIST WebBook, which can serve as a reference.[\[1\]](#)

Table 3: Predicted IR Absorption Bands for **1,2,3,6-Tetrahydro-3-methylphthalic anhydride**

Functional Group	Vibration	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Anhydride)	Symmetric Stretch	~1850	Strong
C=O (Anhydride)	Asymmetric Stretch	~1780	Strong
C-O-C (Anhydride)	Stretch	1000 - 1300	Strong
=C-H (Alkene)	Stretch	3000 - 3100	Medium
C=C (Alkene)	Stretch	1640 - 1680	Medium-Weak
C-H (Alkane)	Stretch	2850 - 3000	Medium-Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
 - Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Apply pressure to the sample using the ATR accessory's clamp to ensure good contact with the crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

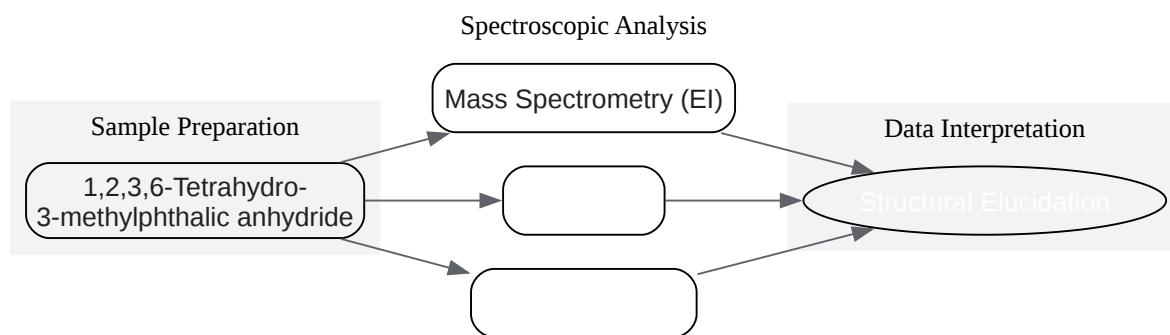
For **1,2,3,6-Tetrahydro-3-methylphthalic anhydride**, electron ionization (EI) would likely be used. The molecular ion peak (M^+) would be observed at $m/z = 166$. A key fragmentation pathway for this type of molecule, which is a Diels-Alder adduct, is a retro-Diels-Alder reaction.

Table 4: Predicted Key Fragments in the Mass Spectrum of **1,2,3,6-Tetrahydro-3-methylphthalic anhydride**

m/z	Proposed Fragment
166	$[M]^+$ (Molecular Ion)
98	$[M - C_4H_2O_3]^+$ (Retro-Diels-Alder fragment from loss of maleic anhydride)
68	$[M - C_5H_4O_3]^+$ (Retro-Diels-Alder fragment from loss of citraconic anhydride)

Rationale Behind Fragmentation

The retro-Diels-Alder reaction is a common fragmentation pathway for cyclic compounds formed from a Diels-Alder reaction. In this case, the **1,2,3,6-Tetrahydro-3-methylphthalic anhydride** can decompose back to its diene and dienophile components upon ionization.


Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction:
 - A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography.
- Ionization:

- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- Detection:
 - An ion detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Molecular Structure

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- 2. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic characterization of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7822294#spectroscopic-characterization-of-1-2-3-6-tetrahydro-3-methylphthalic-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com